

Enecadin Hydrochloride: A Technical Overview of a Neuroprotective Agent

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Enecadin hydrochloride*

CAS No.: *178429-67-9*

Cat. No.: *B1245387*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Abstract

Enecadin hydrochloride (formerly known as NS-7) is an investigational small molecule that was developed for its neuroprotective properties, primarily in the context of acute ischemic stroke. Originally discovered by Nippon Shinyaku and later licensed to Schering, its development was ultimately discontinued after Phase II clinical trials. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and available preclinical and clinical data for **enecadin hydrochloride**. It is intended to serve as a resource for researchers and drug development professionals interested in the scientific journey and therapeutic potential of this compound.

Introduction

Ischemic stroke remains a leading cause of death and long-term disability worldwide, creating a significant unmet medical need for effective neuroprotective therapies. The pathophysiology of

ischemic stroke involves a complex cascade of events, including excitotoxicity, ionic imbalance, and enzymatic damage, which collectively lead to neuronal cell death in the affected brain regions. **Enecadin hydrochloride** was developed to intervene in these early stages of the ischemic cascade.

Discovery and Developmental History

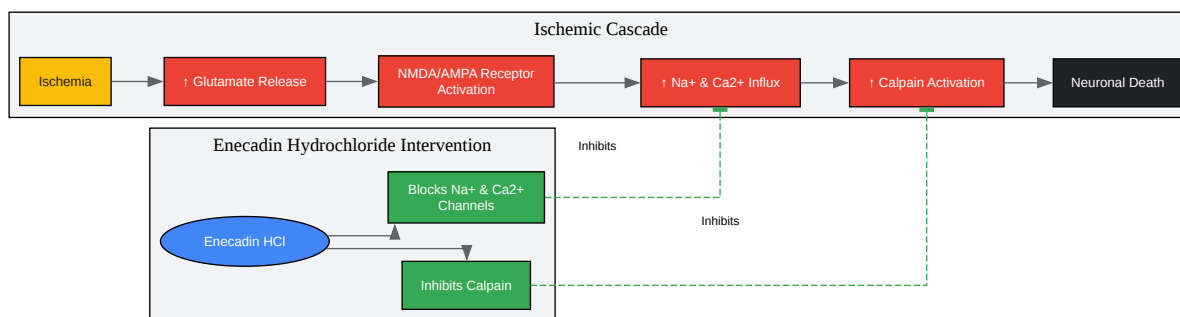
Enecadin hydrochloride was first synthesized and characterized by scientists at Nippon Shinyaku.[1] Recognizing its potential as a neuroprotective agent, Schering (later Bayer) licensed the compound for further development.[1] **Enecadin hydrochloride** progressed through preclinical studies and entered into Phase II clinical trials for the treatment of acute ischemic stroke.[1] However, the clinical development of **enecadin hydrochloride** was ultimately terminated.[1]

Mechanism of Action

Enecadin hydrochloride exerts its neuroprotective effects through a multi-target mechanism, primarily by attenuating the initial ionic and enzymatic dysregulation that occurs during cerebral ischemia.[2][3]

- **Voltage-Gated Sodium and Calcium Channel Blockade:** Enecadin is a blocker of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels.[2][3] During an ischemic event, excessive glutamate release leads to the overactivation of postsynaptic receptors, causing a massive influx of Na⁺ and Ca²⁺ into neurons. This ionic overload is a key driver of excitotoxicity, leading to mitochondrial dysfunction, the production of reactive oxygen species, and ultimately, neuronal death. By blocking these channels, **enecadin hydrochloride** was proposed to reduce this pathological ion influx, thereby preserving neuronal integrity.[1]
- **Calpain Inhibition:** The compound has also been identified as an inhibitor of calpain 1 (CAPN1) and calpain 2 (CAPN2).[3] Calpains are calcium-activated neutral proteases that become overactivated due to the elevated intracellular Ca²⁺ levels during ischemia. Activated calpains degrade a wide range of cellular proteins, contributing to cytoskeletal breakdown and apoptosis. Inhibition of CAPN1 and CAPN2 by **enecadin hydrochloride** would therefore offer an additional layer of neuroprotection by preventing this enzymatic damage.

The following diagram illustrates the proposed signaling pathway of **enecadin hydrochloride's** neuroprotective action.

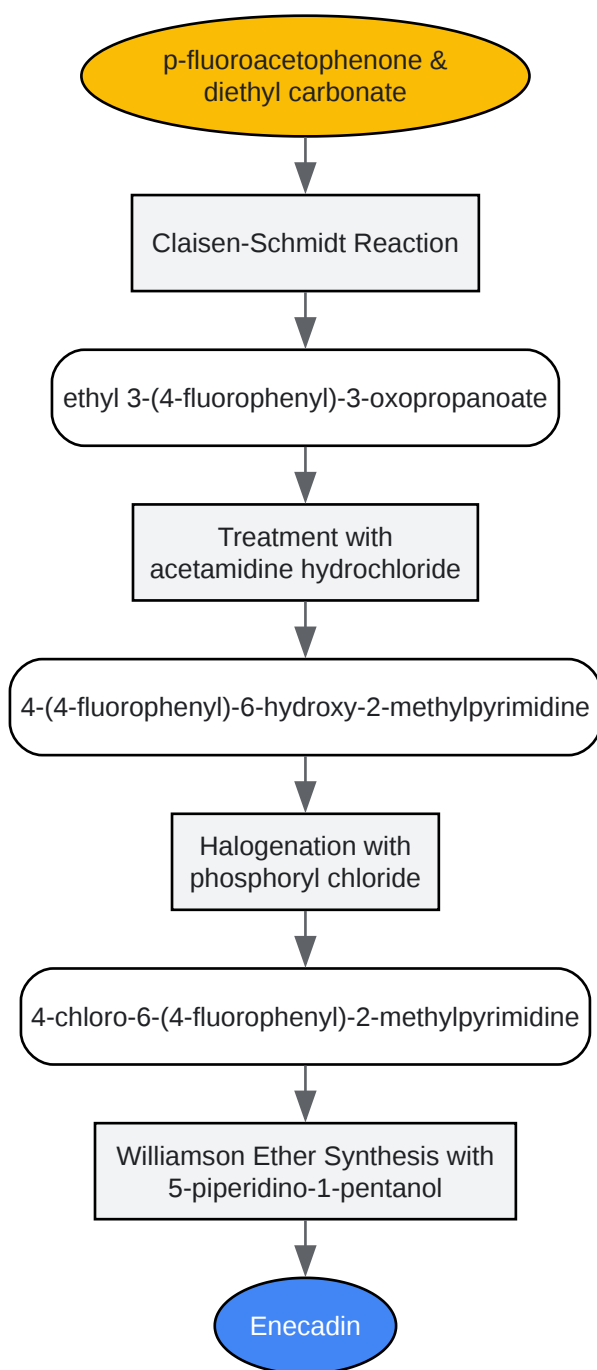


[Click to download full resolution via product page](#)

Caption: Proposed mechanism of Enecadin HCl in the ischemic cascade.

Chemical Synthesis

A patented synthesis pathway for enecadin has been described.^[1] The process involves a multi-step chemical synthesis, which is outlined in the workflow diagram below.



[Click to download full resolution via product page](#)

Caption: Chemical synthesis workflow for Enecadin.

Preclinical Data

In Vivo Efficacy in a Rodent Stroke Model

A study evaluated the neuroprotective effect of enecadin (NS-7) in a rat model of transient focal ischemia induced by middle cerebral artery occlusion (MCAO).[2]

Data Summary

Treatment Group	Time of Administration (post-ischemia)	Cortical Infarction Volume (mm ³)	Striatal Infarction Volume	Neurological Improvement
NS-7	Immediately	128 ± 74	No significant difference	Significantly improved
Control	Immediately	214 ± 64	No significant difference	-
NS-7	30 min	155 ± 48	No significant difference	Significantly improved
Control	30 min	225 ± 12	No significant difference	-
NS-7	60 min	160 ± 54	No significant difference	Significantly improved
Control	60 min	225 ± 48	No significant difference	-
NS-7	120 min	176 ± 43	No significant difference	Not specified
Control	120 min	223 ± 38	No significant difference	-

- Statistically significant reduction compared to the control group.[2]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

A detailed protocol for the MCAO model as described in the study is as follows:[2]

- Animal Model: Adult male Sprague-Dawley rats were used.

- Anesthesia: Anesthesia was induced and maintained throughout the surgical procedure.
- Surgical Procedure:
 - The left middle cerebral artery was occluded for 120 minutes using an intraluminal thread method.
 - A single intravenous injection of NS-7 or saline (control) was administered at various time points after the onset of ischemia (immediately, 30, 60, and 120 minutes).
- Reperfusion: After 120 minutes of occlusion, the thread was withdrawn to allow for reperfusion.
- Outcome Measures:
 - Infarct Volume: After 48 hours of reperfusion, brains were removed, sectioned, and stained with hematoxylin and eosin to determine the volume of the cortical and striatal infarcts.
 - Neurological Examination: Animals were evaluated for neurological deficits at 120 minutes of ischemia and 48 hours of reperfusion.

Clinical Trials

Enecadin hydrochloride advanced to a Phase II clinical trial for the treatment of acute ischemic stroke (NCT00331721).[3] This was a multicenter, double-blind, randomized, placebo-controlled, dose-escalating, parallel-group study to investigate the tolerability of enecadin.[3] The study was terminated, and to date, no results have been publicly released. The reasons for the trial's termination are not publicly available.

Discussion and Future Perspectives

The development of **enecadin hydrochloride** represents a concerted effort to target the early and critical events in the ischemic cascade. Its multi-target mechanism of action, combining ion channel blockade and calpain inhibition, presented a promising strategy for neuroprotection in acute ischemic stroke. The preclinical data in a rodent MCAO model demonstrated a significant reduction in cortical infarct volume, supporting its therapeutic potential.

Despite the promising preclinical findings, the clinical development of **enecadin hydrochloride** was halted. The lack of publicly available data from the Phase II trial makes it difficult to ascertain the specific reasons for its discontinuation, which could range from lack of efficacy to safety concerns in the human population.

For the field of neuroprotection research, the story of **enecadin hydrochloride** underscores the significant challenges in translating preclinical success into clinical efficacy. Future research in this area may benefit from a deeper understanding of the complexities of human stroke pathophysiology and the development of more predictive preclinical models. While **enecadin hydrochloride** itself did not reach the market, the scientific knowledge gained from its development continues to be of value to researchers working on novel therapies for ischemic stroke.

Conclusion

Enecadin hydrochloride is a neuroprotective agent with a well-defined mechanism of action targeting key pathways in the ischemic cascade. While its clinical development was not successful, the preclinical data and the scientific rationale behind its development provide valuable insights for the ongoing search for effective treatments for acute ischemic stroke. This technical guide has summarized the available information on **enecadin hydrochloride** to serve as a resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. go.drugbank.com](https://go.drugbank.com) [go.drugbank.com]
- [2. Enecadin Hydrochloride - Drug Targets, Indications, Patents - Synapse](https://synapse.patsnap.com) [synapse.patsnap.com]
- [3. ClinicalTrials.gov](https://clinicaltrials.gov) [clinicaltrials.gov]
- To cite this document: BenchChem. [Enecadin Hydrochloride: A Technical Overview of a Neuroprotective Agent]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1245387/docs#enecadin-hydrochloride-a-technical-overview-of-a-neuroprotective-agent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)